molecular formula C17H20N2O5S B11603912 (5Z)-2-(morpholin-4-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(morpholin-4-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B11603912
M. Wt: 364.4 g/mol
InChI Key: DGAOLFQHAMRYOT-DHDCSXOGSA-N
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Description

(5Z)-2-(morpholin-4-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a morpholine ring, a thiazolone core, and a trimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(morpholin-4-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This reaction forms the thiazolone ring through cyclization.

    Introduction of the Trimethoxybenzylidene Moiety: The trimethoxybenzylidene group is introduced via a condensation reaction between the thiazolone core and 2,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the thiazolone derivative with morpholine, typically under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(morpholin-4-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The morpholine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Various nucleophiles, solvents like ethanol or acetonitrile, reflux conditions.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of new derivatives with different substituents on the morpholine ring.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(morpholin-4-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is studied for its ability to modulate biological pathways and its potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties, make it a promising compound for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(morpholin-4-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(piperidin-4-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a piperidine ring instead of a morpholine ring.

    (5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a different substitution pattern on the benzylidene moiety.

Uniqueness

(5Z)-2-(morpholin-4-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups and structural features The presence of the morpholine ring, trimethoxybenzylidene moiety, and thiazolone core provides a distinct set of chemical and biological properties that differentiate it from similar compounds

properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H20N2O5S/c1-21-12-10-14(23-3)13(22-2)8-11(12)9-15-16(20)18-17(25-15)19-4-6-24-7-5-19/h8-10H,4-7H2,1-3H3/b15-9-

InChI Key

DGAOLFQHAMRYOT-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N3CCOCC3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCOCC3)OC)OC

Origin of Product

United States

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